molecular formula C12H20Cl2N2O B3033962 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride CAS No. 1286265-31-3

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride

Cat. No.: B3033962
CAS No.: 1286265-31-3
M. Wt: 279.20
InChI Key: XMJUFMSNAKSBFL-UHFFFAOYSA-N
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Description

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a dihydrochloride salt of a phenolic compound featuring a 4-aminopiperidine moiety. This structural framework is common in medicinal chemistry, where such compounds often serve as intermediates or active pharmaceutical ingredients (APIs) targeting receptors or enzymes .

Properties

IUPAC Name

2-[(4-aminopiperidin-1-yl)methyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15;;/h1-4,11,15H,5-9,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJUFMSNAKSBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride typically involves the reaction of 4-aminopiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes key structural and physicochemical differences between 2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride and related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
This compound (Target) C₁₂H₁₈Cl₂N₂O (assumed) Phenol group, 4-aminopiperidine ~293 (calculated) Polar, hydroxyl group for H-bonding
Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride C₁₄H₂₀Cl₂N₂O₂ Methyl ester, benzoate ring 339.2 Ester group increases lipophilicity
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇Cl₂N₃O Pyridine ring, ketone 292.2 Ketone enhances reactivity
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O Piperidin-2-one, methyl group 215.1 Cyclic amide influences stability
2-(4-Aminopiperidin-1-yl)nicotinonitrile dihydrochloride C₁₁H₁₄Cl₂N₄ Nicotinonitrile, nitrile group 202.3 (base) Nitrile may enhance target binding

Physicochemical Properties

  • Melting Points and Solubility: While direct data for the target compound is unavailable, analogues with halogen or nitro substituents (e.g., ) show melting points ranging from 268–287°C, suggesting that substituent electronegativity significantly impacts thermal stability . The phenolic hydroxyl group in the target compound likely increases water solubility compared to methyl ester or nitrile derivatives .
  • Synthetic Yield: Compounds with bulky substituents (e.g., bromine) in exhibit lower yields (67–81%), implying steric hindrance during synthesis. The target compound’s phenol group may require protective strategies to avoid side reactions .

Stability and Reactivity

  • Hydrolysis Sensitivity: The methyl ester in ’s compound is prone to hydrolysis under basic conditions, whereas the phenol group in the target compound may oxidize or form conjugates in vivo .
  • Solid-State Stability: Piperidinone derivatives () exhibit enhanced stability due to intramolecular hydrogen bonding, a feature absent in the target compound’s open-chain structure .

Biological Activity

Overview

2-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride is a synthetic organic compound with the molecular formula C12H19ClN2O and a molecular weight of 242.75 g/mol. This compound has gained attention in various fields due to its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Its applications extend to medicinal chemistry, where it is investigated for therapeutic effects against several diseases.

The synthesis of this compound typically involves the reaction of 4-aminopiperidine with benzyl chloride in the presence of a solvent such as ethanol or methanol, along with a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. The compound can undergo various chemical transformations including oxidation, reduction, and substitution, which can be utilized to derive other useful derivatives.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. It modulates the activity of these targets, thereby influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammatory processes, which could have implications for treating inflammatory diseases.

Biological Activity Data

Biological Activity Mechanism Target References
Enzyme InhibitionCompetitive inhibitionVarious enzymes (e.g., proteases)
Receptor BindingAgonist/antagonist activitySpecific receptors (e.g., neurotransmitter receptors)
Anticancer ActivityInduction of apoptosisCancer cell lines

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Inflammatory Disease Model : In a study involving animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like rheumatoid arthritis.
  • Cancer Research : A case study demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, inducing apoptosis and inhibiting cell proliferation. This highlights its potential as an anticancer agent.
  • Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed that it could modulate synaptic transmission, indicating possible applications in treating neurological disorders.

Research Findings

Research has consistently indicated that this compound possesses notable biological activities:

  • Enzyme Inhibition : Studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
  • Receptor Interaction : Its ability to bind selectively to certain receptors has been documented, suggesting potential applications in drug development targeting neurological and psychiatric conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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